1-(1-ethynylcyclopropyl)-4-methoxybenzene
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Overview
Description
1-(1-Ethynylcyclopropyl)-4-methoxybenzene is an organic compound that features a cyclopropyl group attached to a benzene ring, with an ethynyl group and a methoxy group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Ethynylcyclopropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-4-methoxybenzene with acetylene in the presence of a suitable catalyst, such as palladium or copper. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethynylcyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclopropylmethoxybenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(1-Ethynylcyclopropyl)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-ethynylcyclopropyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethynylcyclopropyl)benzene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-Ethynyl-1-cyclohexanol: Contains a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
Uniqueness
1-(1-Ethynylcyclopropyl)-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2228932-03-2 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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